(6,6-Dimethyltetrahydro-2H-pyran-3-yl)methanol
Overview
Description
(6,6-Dimethyltetrahydro-2H-pyran-3-yl)methanol is an organic compound with the molecular formula C8H16O2. It is characterized by a six-membered ring structure containing an ether linkage and a hydroxyl group. This compound is often used as a building block in organic synthesis due to its unique structural features and reactivity.
Scientific Research Applications
(6,6-Dimethyltetrahydro-2H-pyran-3-yl)methanol is utilized in various fields of scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6,6-Dimethyltetrahydro-2H-pyran-3-yl)methanol typically involves the cyclization of suitable precursors under acidic or basic conditions. One common method is the reaction of 4-methyl-2-pentanol with formaldehyde in the presence of an acid catalyst to form the tetrahydropyran ring, followed by reduction to yield the desired alcohol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sulfuric acid for halogenation reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Ethers, alkanes.
Substitution: Halides, amines.
Mechanism of Action
The mechanism of action of (6,6-Dimethyltetrahydro-2H-pyran-3-yl)methanol involves its interaction with various molecular targets, primarily through its hydroxyl and ether functional groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Tetrahydropyran-2-methanol: Similar structure but lacks the dimethyl substitution, leading to different reactivity and applications.
2-Methyltetrahydropyran-3-yl)methanol: Similar but with a single methyl group, affecting its physical and chemical properties.
Uniqueness: (6,6-Dimethyltetrahydro-2H-pyran-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct steric and electronic effects, making it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
(6,6-dimethyloxan-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-8(2)4-3-7(5-9)6-10-8/h7,9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDLBOILZQRZEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CO1)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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